4-Bromo-2-ethoxy-1-ethynylbenzene
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Overview
Description
4-Bromo-2-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the bromine atom can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-Bromo-2-ethoxy-1-ethynylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-1-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but lacks the ethoxy group.
4-Bromo-2-ethynylphenol: Similar structure but has a hydroxyl group instead of an ethoxy group.
4-Bromo-2-ethoxyphenylacetylene: Similar structure but with a different substitution pattern on the benzene ring
Uniqueness
4-Bromo-2-ethoxy-1-ethynylbenzene is unique due to the combination of the bromine, ethoxy, and ethynyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C10H9BrO |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-1-ethynylbenzene |
InChI |
InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3 |
InChI Key |
QGMXACQPJDPNTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C#C |
Origin of Product |
United States |
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